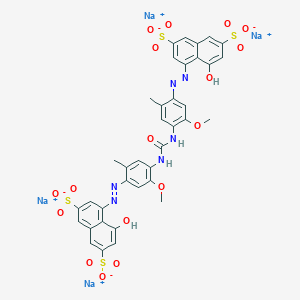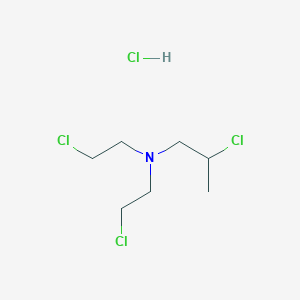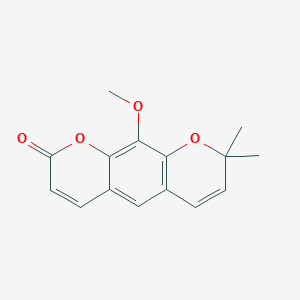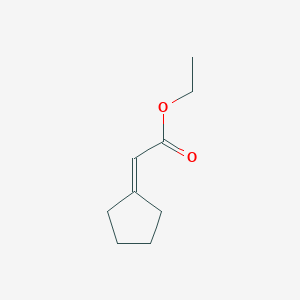
1,6-Dihydroxy-3,5,7-trimethoxyxanthone
Vue d'ensemble
Description
1,6-Dihydroxy-3,5,7-trimethoxyxanthone is a natural product that belongs to the xanthone family. It is a trimethoxyxanthone that can be isolated from the stems of Garcinia multiflora . This compound has garnered interest due to its potential biological activities and applications in various scientific fields.
Méthodes De Préparation
1,6-Dihydroxy-3,5,7-trimethoxyxanthone can be synthesized through various synthetic routes. One common method involves the isolation of the compound from natural sources such as the stems of Garcinia multiflora . The extraction process typically involves solvent extraction followed by purification steps such as chromatography to obtain the pure compound.
Analyse Des Réactions Chimiques
1,6-Dihydroxy-3,5,7-trimethoxyxanthone undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
1,6-Dihydroxy-3,5,7-trimethoxyxanthone has a wide range of scientific research applications. In chemistry, it is used as a reference standard for analytical methods. In biology, it has been studied for its potential anti-tumor activity . In medicine, it is being investigated for its potential therapeutic effects. Additionally, this compound has applications in the pharmaceutical industry as a natural product for drug development .
Mécanisme D'action
The mechanism of action of 1,6-Dihydroxy-3,5,7-trimethoxyxanthone involves its interaction with various molecular targets and pathways. It is believed to exert its effects through the modulation of specific enzymes and receptors involved in cellular processes. The exact molecular targets and pathways are still under investigation, but studies have shown that it may have anti-tumor activity by inducing apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
1,6-Dihydroxy-3,5,7-trimethoxyxanthone can be compared with other similar xanthone derivatives. Some of these similar compounds include garcinianones A and B, which are also isolated from Garcinia multiflora .
Propriétés
IUPAC Name |
1,6-dihydroxy-3,5,7-trimethoxyxanthen-9-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O7/c1-20-7-4-9(17)12-10(5-7)23-15-8(13(12)18)6-11(21-2)14(19)16(15)22-3/h4-6,17,19H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDZNVJWQZDSPIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C2C(=C1)OC3=C(C(=C(C=C3C2=O)OC)O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40415710 | |
| Record name | 9H-Xanthen-9-one, 1,6-dihydroxy-3,5,7-trimethoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40415710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65008-17-5 | |
| Record name | 9H-Xanthen-9-one, 1,6-dihydroxy-3,5,7-trimethoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40415710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the biological activity of 3,8-dihydroxy-2,4,6-trimethoxyxanthone?
A1: The provided research article [] focuses on the isolation and structural elucidation of various compounds, including 3,8-dihydroxy-2,4,6-trimethoxyxanthone, from Garcinia multiflora. While the study mentions evaluating the isolated compounds for brine shrimp lethality and DPPH antioxidant activity, it doesn't specifically report the results for 3,8-dihydroxy-2,4,6-trimethoxyxanthone. Further research would be needed to determine its specific biological activity and potential therapeutic applications.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[(E)-5-[6-Hydroxy-5,8a-dimethyl-2-methylidene-5-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-3-methylpent-2-enoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B162068.png)











